molecular formula C13H19NO4S B1434941 2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1858241-14-1

2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid

Cat. No. B1434941
CAS RN: 1858241-14-1
M. Wt: 285.36 g/mol
InChI Key: HAKYWKYWOUDRDZ-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid (DMSB) is a sulfonamide-based organic compound that is used in various scientific and industrial applications. It is a non-steroidal anti-inflammatory drug (NSAID) and has been studied for its potential to be used as an analgesic, anti-inflammatory, and anti-cancer agent. DMSB has been used in the synthesis of other compounds and has been studied for its potential to be used in the treatment of various diseases.

Scientific Research Applications

  • Synthesis Techniques and Applications :

    • (Sakakura, Tanaka, & Huang, 1991) discuss a synthesis process involving hydroformylation-amidocarbonylation, which could be applicable to similar compounds.
    • (Vaid et al., 2014) present a high-yielding synthesis method starting from 2,4-dimethylaniline, showcasing a multi-step process including N-alkylation and carbamoylation steps relevant to similar compound structures.
  • Chemical and Structural Analysis :

    • (Cronin & Pizzarello, 1997) explored the stereochemistry of similar compounds, analyzing enantiomeric excesses in meteoritic amino acids, which could provide insights into the structural properties of related compounds.
    • (Vanasundari et al., 2018) conducted a comprehensive study involving molecular docking and structural analysis of compounds with similar functional groups, which could be extrapolated to understand the properties of 2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid.
  • Pharmacological Applications :

    • (Moh et al., 2004) discuss the use of similar compounds in the context of prodrug approaches to COX-2 inhibitors, indicating potential pharmacological applications for related compounds.
  • Complexation and Reactivity Studies :

    • (Danish et al., 2021) synthesized and studied complexes of a similar compound with metals, providing insights into the reactivity and complexation behavior of such compounds.
  • Protective Group Applications in Organic Synthesis :

    • (Zabadal et al., 2001) explored the use of similar compounds as photoremovable protecting groups for carboxylic acids, an application that might be relevant for 2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid in synthetic chemistry.

properties

IUPAC Name

2-(3,5-dimethyl-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-5-12(13(15)16)14(19(4,17)18)11-7-9(2)6-10(3)8-11/h6-8,12H,5H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKYWKYWOUDRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C1=CC(=CC(=C1)C)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid
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2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid
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2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid

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